molecular formula C14H24O6 B14578123 Diethyl [5-(acetyloxy)pentyl]propanedioate CAS No. 61502-84-9

Diethyl [5-(acetyloxy)pentyl]propanedioate

Cat. No.: B14578123
CAS No.: 61502-84-9
M. Wt: 288.34 g/mol
InChI Key: WYTAKZKWHVWTEA-UHFFFAOYSA-N
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Description

Diethyl [5-(acetyloxy)pentyl]propanedioate is an organic compound that belongs to the class of diesters It is characterized by the presence of two ester groups and an acetyloxy functional group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [5-(acetyloxy)pentyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of continuous flow reactors for the alkylation and acetylation steps.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl [5-(acetyloxy)pentyl]propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Propanedioic acid derivatives.

    Reduction: Diethyl [5-(hydroxypentyl)]propanedioate.

    Substitution: Various substituted diethyl propanedioate derivatives.

Scientific Research Applications

Diethyl [5-(acetyloxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a prodrug, where the acetyloxy group can be enzymatically cleaved to release active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [5-(acetyloxy)pentyl]propanedioate involves its conversion to active metabolites through enzymatic hydrolysis. The acetyloxy group is cleaved by esterases, releasing the active pentyl alcohol derivative. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A simpler diester without the acetyloxy group.

    Diethyl [5-hydroxypentyl]propanedioate: The intermediate in the synthesis of Diethyl [5-(acetyloxy)pentyl]propanedioate.

    Diethyl [5-(methoxy)pentyl]propanedioate: A similar compound with a methoxy group instead of an acetyloxy group.

Uniqueness: this compound is unique due to the presence of the acetyloxy group, which can be enzymatically cleaved to release active metabolites. This property makes it a valuable compound in medicinal chemistry for the development of prodrugs.

Properties

CAS No.

61502-84-9

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

diethyl 2-(5-acetyloxypentyl)propanedioate

InChI

InChI=1S/C14H24O6/c1-4-18-13(16)12(14(17)19-5-2)9-7-6-8-10-20-11(3)15/h12H,4-10H2,1-3H3

InChI Key

WYTAKZKWHVWTEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCOC(=O)C)C(=O)OCC

Origin of Product

United States

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